molecular formula C42H36F6O6P2Ru B13384909 Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct

Cat. No.: B13384909
M. Wt: 913.7 g/mol
InChI Key: UKQAOHZHDWPBQZ-UHFFFAOYSA-N
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Description

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is a ruthenium-based compound with the empirical formula C41H30F6O5P2Ru. It is known for its application as a catalyst in various chemical reactions, particularly in the hydroacylation of alkynes and the vinylation of alcohols or aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then recrystallized from methanol to obtain the methanol adduct .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct involves the coordination of the ruthenium center with the substrates, facilitating the formation of new chemical bonds. The ruthenium center acts as a Lewis acid, activating the substrates and lowering the activation energy for the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is unique due to its ability to catalyze both hydroacylation and vinylation reactions efficiently. Its methanol adduct form also provides enhanced stability and solubility, making it a versatile catalyst in various chemical processes .

Properties

Molecular Formula

C42H36F6O6P2Ru

Molecular Weight

913.7 g/mol

IUPAC Name

carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane

InChI

InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;;

InChI Key

UKQAOHZHDWPBQZ-UHFFFAOYSA-N

Canonical SMILES

CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru]

Origin of Product

United States

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